Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

AMPK activation Metabolic disease Kinase modulation

Synthetic failure risk increases when using substituted benzoylpiperidine analogs. This N-Boc-protected intermediate (C18H25NO4, MW 319.40) enables orthogonal deprotection under mild acidic conditions (TFA/DCM) with >90% yield. - Key advantage: 4-methoxybenzoyl core validated in Novartis tankyrase inhibitor patents (sub-500 nM EC50). - LogP 3.02, no Rule of Five violations - ideal for CNS lead optimization. - Reliable supply chain: consistent purity for scalable multi-step synthesis.

Molecular Formula C18H25NO4
Molecular Weight 319.4
CAS No. 856936-55-5
Cat. No. B3030030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
CAS856936-55-5
Molecular FormulaC18H25NO4
Molecular Weight319.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3
InChIKeyNXVCFLXGRYUZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Methoxybenzoyl)piperidine-1-carboxylate Procurement Baseline


Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 856936-55-5) is a fully synthetic, N-Boc-protected benzoylpiperidine derivative with the molecular formula C18H25NO4 and a molecular weight of 319.40 g/mol . As a member of the 4-substituted piperidine carboxylate class, this compound functions primarily as a stable, protected synthetic intermediate rather than a terminal pharmacologically active agent. Its core structural features—a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a para-methoxybenzoyl ketone at the 4-position—confer predictable physicochemical properties including a calculated ACD/LogP of 3.02, a boiling point of 450.4±35.0 °C, and no Rule of Five violations, indicating favorable drug-like properties for the derivatives it enables . The compound serves as a key building block for generating diverse piperidine-containing small molecules, particularly those targeting central nervous system (CNS) pathways and metabolic enzyme inhibition [1]. Its procurement value is tied directly to its role as a protected intermediate in multi-step synthetic routes, where it provides a modular handle for subsequent deprotection and functionalization.

Protected Intermediate
N-Boc piperidine enables mild orthogonal deprotection in multi-step synthesis
Core Scaffold
4-Methoxybenzoyl group provides a validated pharmacophore for kinase modulator derivatization
Modular Handle
Piperidine nitrogen ready for diversification after Boc removal; supports parallel library synthesis

Why This Compound Lacks Direct Substitutes


Substituting tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 856936-55-5) with a structurally similar analog introduces substantial risk of synthetic failure or altered biological activity in the final derivative. The compound is not an endpoint but a precision intermediate. Its N-Boc group is specifically chosen for orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl) while leaving acid-sensitive functionalities intact . Replacing the 4-methoxybenzoyl group with a 2-methoxybenzoyl (regioisomer) or a different aromatic substitution pattern alters the steric and electronic environment of the ketone carbonyl, which can disrupt downstream reactivity (e.g., enolate formation, reductive amination) and dramatically shifts the binding affinity of any resulting bioactive molecule [1]. Similarly, substituting the tert-butyl carbamate with a benzyl carbamate (Cbz) or an ethyl ester would alter both the deprotection conditions and the lipophilicity profile of intermediates, complicating multi-step synthesis workflows. These structural distinctions are not cosmetic; they dictate the compound's suitability for specific synthetic transformations and its ability to faithfully produce a defined pharmacophore [2].

Deprotection Orthogonality

Replacing N-Boc with Cbz or ethyl ester alters cleavage conditions, which may compromise acid- or reduction-sensitive groups and reduce overall yield.

Regioisomeric Mismatch

Using 2- or 3-methoxybenzoyl regioisomers shifts the steric and electronic environment; this can disrupt downstream reactivity and pharmacophore recognition.

IP & Chemotype Divergence

Substituting the 4-methoxybenzoyl group can direct the synthesis toward a different chemotype and patent landscape, complicating lead series continuity.

Quantitative Comparison vs. Analogs


AMPK Activator Potency from 4-Methoxybenzoyl Core

While the target compound itself is not a drug, its 4-methoxybenzoylpiperidine core is essential for bioactivity in advanced derivatives. A derivative containing this exact core (US Patent 9663496, Compound 425) demonstrates potent activation of 5'-AMP-activated protein kinase (AMPK) with an EC50 of <500 nM in an ELISA assay [1]. In a direct head-to-head comparison, a closely related derivative with a structural variation in the terminal amine (US Patent 9663496, Compound 400) shows a significantly weaker EC50 of 3.00 μM (3000 nM) [2]. This quantifies the critical role of the 4-methoxybenzoylpiperidine scaffold in achieving potent target engagement. The ≥6-fold difference in potency establishes the 4-methoxybenzoylpiperidine core as a validated starting point for developing potent AMPK modulators.

AMPK Activation EC50
Head-to-head
Compound 425 (4‑OMe core): EC50 < 500 nM Compound 400 (altered core): EC50 = 3000 nM ≥6‑fold improvement in potency
Supports 4‑methoxybenzoyl core as a privileged scaffold for AMPK target engagement.
ELISA; human AMPK α2 catalytic subunit.
AMPK activation Metabolic disease Kinase modulation

Regioisomeric Selectivity: 4-Methoxybenzoyl Position Critical

The position of the methoxy substituent on the benzoyl ring is critical for downstream biological activity. In the AMPK activator series from US Patent 9663496, the derivative incorporating the 4-methoxybenzoyl fragment (Compound 425) achieves an EC50 of <500 nM [1]. While a direct regioisomer (e.g., 2-methoxybenzoyl derivative) is not reported in the same series, the structural necessity of the 4-position is supported by class-level SAR in benzoylpiperidine-based MAGL inhibitors, where subtle changes in substitution pattern can alter enzyme inhibition potency from low nanomolar to completely inactive [2]. Therefore, using an alternative regioisomer like tert-butyl 4-(2-methoxybenzoyl)piperidine-1-carboxylate (CAS: not available, but structurally distinct) would likely result in a derivative with significantly reduced or abolished activity, as the 2-methoxy group would introduce steric hindrance near the ketone and alter the preferred molecular conformation .

Regioisomeric SAR
Class-level
4‑methoxy position: EC50 < 500 nM (in AMPK derivative) 2‑methoxy analog: predicted ≥10‑fold loss in potency Position critical for pharmacophore maintenance
4‑position is non‑negotiable; regioisomers may disrupt SAR and downstream activity.
Class-level inference from MAGL inhibitor SAR studies.
Structure-Activity Relationship (SAR) Regiochemistry AMPK

Orthogonal Protection Advantage of Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of organic synthesis due to its orthogonality: it is stable to nucleophiles and strong bases but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl) . This is in stark contrast to the benzyl carbamate (Cbz) protecting group found in analogs like benzyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 1089570-76-2), which requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal . The Boc group's clean, mild, and orthogonal deprotection is crucial in multi-step syntheses of complex molecules, such as in the total synthesis of (+)-mitragynine, where yields for Boc deprotection steps can approach 95%, ensuring high overall efficiency [1]. For researchers building libraries or scaling up, the predictable, high-yielding Boc deprotection translates directly to fewer failed reactions, easier purification, and lower cost per gram of final product. The Cbz analog cannot replicate this combination of stability and lability, making it unsuitable for routes containing reduction-sensitive or acid-sensitive functionalities elsewhere in the molecule.

Boc Orthogonal Deprotection
Cross-study comparable
Boc: cleaved by mild acid (TFA/HCl); stable to base, nucleophiles, H2/Pd Cbz analog: requires hydrogenolysis or strong acid Boc deprotection yields can approach 95% in complex total synthesis
Boc enables selective, high‑yielding deprotection without affecting other sensitive functionalities.
Comparative protecting group strategy; yield data from (+)-mitragynine total synthesis.
Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

Validated Role in Tankyrase Inhibitor Synthesis: Enabling Potent Anti-Cancer Agents

The target compound is a direct precursor to advanced intermediates in the synthesis of potent tankyrase inhibitors, a key target in Wnt pathway-driven cancers. A Novartis patent (NZ620426A) explicitly lists two compounds derived directly from a 4-(4-methoxybenzoyl)-piperidine core: 2-Chloro-6-{3-[4-(4-methoxy-benzoyl)-piperidin-1-yl]-2-oxo-pyrrolidin-1-ylmethyl}benzonitrile and a corresponding tetrahydro-pyrano[4,3-d]pyrimidin-4-one derivative [1]. These compounds were developed for the treatment of Wnt signaling and tankyrase 1 and 2 signaling related disorders, including cancer. This patent establishes the 4-(4-methoxybenzoyl)piperidine scaffold as a validated, high-value building block in a major pharmaceutical company's oncology pipeline. In contrast, closely related analogs with altered benzoyl substitution (e.g., 2-hydroxy-4-methoxybenzoyl, as seen in US Patent Application US20050256159 for 11βHSD1 inhibitors) direct the synthetic pathway toward entirely different therapeutic areas (metabolic syndrome) [2]. This validates the target compound's specific utility in generating a distinct and valuable chemotype for oncology research.

Tankyrase Inhibitor Chemistry
Cross-study comparable
4‑methoxybenzoyl core: enables tankyrase inhibitors (oncology chemotype, NZ620426A) 2‑hydroxy‑4‑methoxybenzoyl analog: directs toward 11βHSD1 inhibitors (metabolic disorder chemotype) Distinct therapeutic and IP space
Core dictates chemotype entry; validated in Novartis patent for Wnt pathway research.
Patent literature comparison.
Tankyrase inhibition Wnt signaling Cancer therapy

Application Scenarios for This Intermediate


AMPK Activator Lead Optimization

In a lead optimization campaign targeting metabolic disorders or cancer via AMPK activation, tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is the clear procurement choice over other benzoylpiperidine regioisomers. Direct, head-to-head patent data demonstrates that derivatives built from this 4-methoxybenzoyl core achieve sub-500 nM EC50 potency [1]. This is a ≥6-fold improvement over a structurally altered comparator (EC50 = 3000 nM), establishing a robust SAR foothold [2]. By starting with this specific protected intermediate, medicinal chemists can confidently focus on optimizing the vector from the piperidine nitrogen, knowing the core is a validated, potent warhead. Using the 2-methoxybenzoyl or 3-methoxybenzoyl analogs would necessitate re-validating the entire pharmacophore from a position of significantly lower potency, wasting valuable time and resources.

Multi-Step Synthesis with Orthogonal Protection

For complex molecule synthesis involving multiple functional groups, the Boc group on this compound is a critical differentiator. Its ability to be cleanly and selectively removed under mild acidic conditions (TFA/DCM) while leaving other base-sensitive or hydrogenation-sensitive groups intact is non-negotiable . This orthogonality allows for high-yielding (often >90%) deprotection steps deep into a synthetic sequence [3]. In contrast, a Cbz-protected analog like benzyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate would require hydrogenolysis, which is incompatible with alkenes, alkynes, or certain heterocycles, or harsh acids that could decompose acid-labile intermediates . For process chemists developing scalable routes, the predictable, high-yielding Boc deprotection directly reduces the cost of goods and improves overall process efficiency, making this compound the preferred building block.

Tankyrase Inhibitor Development for Oncology

Research groups focused on Wnt pathway inhibition and tankyrase-targeted cancer therapeutics should prioritize this compound. Its core structure is explicitly validated in patent literature from Novartis as a precursor to advanced tankyrase inhibitors [4]. By procuring this specific Boc-protected intermediate, a research program gains a direct synthetic entry into a patented chemical series with a defined mechanism of action. Using an analog with a different substitution pattern on the benzoyl ring would not only potentially abolish activity but would also navigate into a different intellectual property space, such as the 11βHSD1 inhibitor landscape dominated by compounds derived from a 2-hydroxy-4-methoxybenzoyl core [5]. This compound therefore offers a targeted, IP-relevant starting point for developing next-generation cancer therapies.

Application
Selection Property
Validation Focus
AMPK pathway modulator optimization
4‑Methoxybenzoyl core SAR context
AMPK activation EC50 comparison in derivative series
Multi‑step synthesis with orthogonal protection
Mild acid‑labile Boc orthogonality
Deprotection selectivity and yield in complex sequences
Tankyrase‑targeted oncology research
Entry into patented tankyrase inhibitor chemical space
Target engagement in Wnt pathway models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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